molecular formula C9H17NO2 B12083361 Ethyl 2-[(cyclopropylmethyl)amino]propanoate

Ethyl 2-[(cyclopropylmethyl)amino]propanoate

Cat. No.: B12083361
M. Wt: 171.24 g/mol
InChI Key: DDJHZKQSOLQJTK-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclopropylmethyl)amino]propanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an ethyl ester group and a cyclopropylmethylamino group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For ethyl 2-[(cyclopropylmethyl)amino]propanoate, the carboxylic acid used is 2-[(cyclopropylmethyl)amino]propanoic acid, and the alcohol is ethanol. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.

    SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with an ethyl halide. This method requires a strong base such as sodium ethoxide to generate the carboxylate ion from the carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer esterification due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-[(cyclopropylmethyl)amino]propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.

    Reduction: 2-[(cyclopropylmethyl)amino]propanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: Ethyl 2-[(cyclopropylmethyl)amino]propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: This compound is studied for its potential biological activities, including its role as a building block in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclopropylmethyl)amino]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 3-[(cyclopropylmethyl)amino]propanoate
  • Methyl 2-[(cyclopropylmethyl)amino]propanoate
  • Ethyl 2-[(cyclopropylmethyl)amino]butanoate

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclopropylmethyl group adds steric hindrance, affecting its reactivity and interaction with other molecules.

Biological Activity

Ethyl 2-[(cyclopropylmethyl)amino]propanoate is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound is an ester derived from propanoic acid and cyclopropylmethylamine. Its unique structure includes a cyclopropylmethyl group, which is significant for its biological activity. The compound can be synthesized through a two-step process involving esterification followed by nucleophilic substitution.

Chemical Formula : C11_{11}H19_{19}N1_{1}O2_{2}

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing several biochemical pathways. The cyclopropylmethyl moiety enhances binding affinity, potentially leading to significant biological effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which can have therapeutic implications. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Receptor Binding

This compound may interact with neurotransmitter receptors, which could affect neurological functions. Preliminary studies suggest that it may influence serotonin or dopamine pathways, although detailed receptor binding studies are needed to confirm these interactions.

Case Studies

  • Neuroprotective Effects : In a study involving neuroprotection against ischemic injury in animal models, compounds structurally related to this compound demonstrated significant reductions in neuronal damage when administered post-injury. This suggests potential therapeutic applications in stroke or neurodegenerative diseases.
  • Analgesic Properties : Another study examined the analgesic effects of similar compounds in pain models. Results indicated that these compounds could reduce pain sensitivity, pointing to possible uses in pain management therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl 3-[(cyclopropylmethyl)amino]propanoateEsterEnzyme inhibition, receptor modulation
Ethyl 2-[(cyclopropylmethyl)amino]acetateEsterModerate enzyme inhibition
CyclopropylmethylamineAmineNeurotransmitter modulation

This table illustrates how this compound compares with other related compounds regarding structure and biological activity.

Research Findings

Recent studies have highlighted the potential of this compound in various areas:

  • Pharmacological Testing : In vitro assays have shown that the compound exhibits moderate inhibitory effects on certain enzymes, suggesting a pathway for drug development.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopropylmethyl group can significantly alter biological activity, providing insights for future synthetic efforts aimed at enhancing efficacy.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-(cyclopropylmethylamino)propanoate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-6-8-4-5-8/h7-8,10H,3-6H2,1-2H3

InChI Key

DDJHZKQSOLQJTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NCC1CC1

Origin of Product

United States

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